![molecular formula C14H13NO3 B1517782 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid CAS No. 1097166-34-1](/img/structure/B1517782.png)
1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid
Overview
Description
“1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropylmethoxy group attached to an isoquinoline ring at the 1-position and a carboxylic acid group at the 3-position .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Like other carboxylic acids, it is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points .Scientific Research Applications
Antibacterial Applications
A study by Sánchez et al. (1995) investigated a series of compounds, including derivatives of isoquinoline-3-carboxylic acids, for their antibacterial activity against a broad spectrum of bacteria. These compounds showed promise due to their equivalent antibacterial activity to the most active compounds in their class and a concomitant reduction in potential side effects like phototoxicity and cytotoxicity (Sánchez et al., 1995).
Antiviral Applications
The discovery and early clinical evaluation of BMS-605339, a tripeptidic acylsulfonamide NS3 protease inhibitor for hepatitis C virus infection, incorporated a cyclopropylacylsulfonamide moiety designed to improve the potency of carboxylic acid prototypes. This research highlights the role of the isoquinoline ring system in enhancing pharmacokinetic properties and demonstrating antiviral activity in infected patients (Scola et al., 2014).
Pro-drug Development
Berry et al. (1997) explored the synthesis of 5-substituted isoquinolin-1-ones as potential pro-drugs for selective therapeutic drug release in hypoxic solid tumours, indicating the potential of isoquinoline derivatives in targeted cancer therapy (Berry et al., 1997).
Mass Spectrometric Studies
Thevis et al. (2008) reported on the gas-phase reaction of substituted isoquinolines, demonstrating the potential of isoquinoline-3-carboxylic acid derivatives as prolylhydroxylase inhibitor drug candidates. Their study provides insights into the mass spectrometric behavior of these compounds, useful for clinical, forensic, or doping control analysis (Thevis et al., 2008).
Synthesis and Structural Studies
Research on the concise synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes via carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines and 2-(1-alkynyl)arylaldehydes by Obika et al. (2007) showcases the synthetic versatility of isoquinoline derivatives and their potential for generating novel chemical entities (Obika et al., 2007).
Mechanism of Action
properties
IUPAC Name |
1-(cyclopropylmethoxy)isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)12-7-10-3-1-2-4-11(10)13(15-12)18-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNBOZWCGLPIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=CC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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